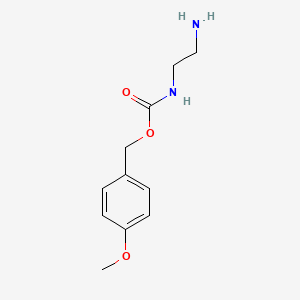
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring substituted with various functional groups, including acetyloxy, methoxy, methyl, and isopropyl groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester involves several steps. The synthetic route typically starts with the naphthalene ring, which undergoes a series of reactions to introduce the desired functional groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties. Additionally, it can be used in industrial applications, such as the production of specialty chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of various functional groups allows it to interact with different biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester include other naphthalene derivatives with different substituents. For example, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester and 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester are similar compounds with different functional groups. The uniqueness of the compound lies in its specific combination of substituents, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6-methoxy-5-methyl-8-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H24O5/c1-7-24-20(22)14-8-16-15(11(2)3)10-17(23-6)12(4)19(16)18(9-14)25-13(5)21/h8-11H,7H2,1-6H3 |
InChI Key |
SNARTAGSQKQNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2C(C)C)OC)C)C(=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


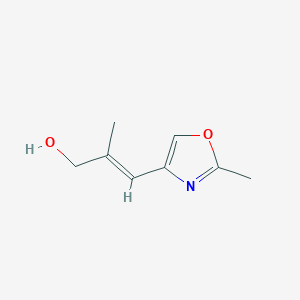
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
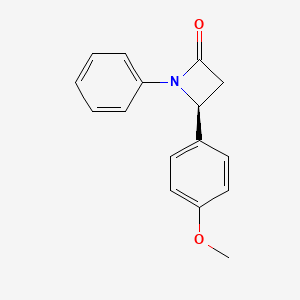
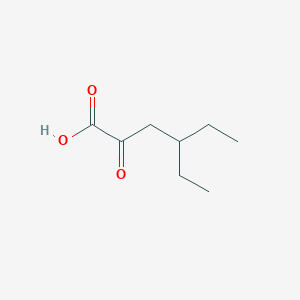
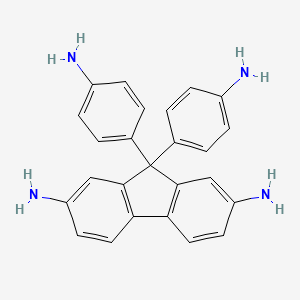

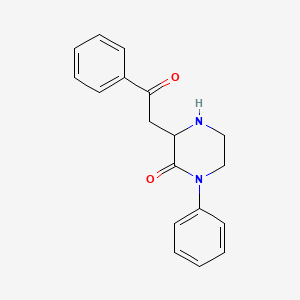
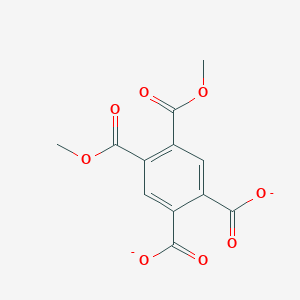
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
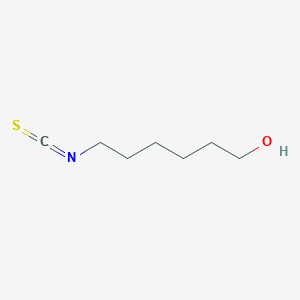
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
